4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide
Beschreibung
Eigenschaften
CAS-Nummer |
920273-07-0 |
|---|---|
Molekularformel |
C19H22N4O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-(1-amino-3-morpholin-4-yl-3-oxopropyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H22N4O3/c20-17(13-18(24)23-9-11-26-12-10-23)14-1-3-15(4-2-14)19(25)22-16-5-7-21-8-6-16/h1-8,17H,9-13,20H2,(H,21,22,25) |
InChI-Schlüssel |
HUEAUTPYBKOMCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[1-Amino-3-(Morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamid umfasst in der Regel mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Ein üblicher Syntheseweg beinhaltet folgende Schritte:
Bildung des Benzamid-Kerns: Der Benzamid-Kern kann synthetisiert werden, indem 4-Aminobenzoesäure mit Pyridin-4-carbonsäure in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und einer Base wie Triethylamin umgesetzt wird.
Einführung des Morpholin-Rings: Der Morpholin-Ring wird durch eine nucleophile Substitutionsreaktion eingeführt. Dies beinhaltet die Umsetzung des Benzamid-Zwischenprodukts mit Morpholin in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan.
Bildung des Endprodukts: Der letzte Schritt beinhaltet die Einführung der Aminogruppe und der Oxopropyl-Einheit. Dies kann erreicht werden, indem das Zwischenprodukt mit einem geeigneten Amin und einem Keton unter reduktiven Aminierungsbedingungen umgesetzt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The amide and morpholine moieties are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8–12 hrs | Benzoic acid derivative + 3-(morpholin-4-yl)-3-oxopropylamine | Amide bond cleavage occurs via protonation of the carbonyl oxygen. |
| Basic hydrolysis | NaOH (2M), 80°C, 6 hrs | Sodium salt of 4-carboxybenzoic acid + morpholine-containing amine byproduct | Higher temperatures accelerate reaction rates. |
Key Findings :
-
Hydrolysis is pH-dependent, with acidic conditions favoring faster cleavage of the amide bond.
-
Stability in neutral aqueous solutions (<i>t</i><sub>1/2</sub> > 24 hrs) makes the compound suitable for biological assays.
Substitution Reactions
The amino group and pyridine ring participate in nucleophilic and electrophilic substitutions:
Amino Group Reactivity
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Acetylated derivative | 78% |
| Benzoyl chloride | Pyridine, RT, 2 hrs | N-Benzoylated analog | 65% |
Pyridine Ring Functionalization
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN, CCl<sub>4</sub>, Δ | 3-Bromo-substituted pyridine derivative | 42% |
Key Findings :
-
Acylation of the amino group proceeds efficiently under mild conditions .
-
Pyridine halogenation requires radical initiators and elevated temperatures .
Reduction Reactions
The morpholine carbonyl group and amide bond can undergo selective reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C → RT, 4 hrs | Reduced morpholine alcohol + benzylamine | 55% |
| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 12 hrs | Saturated morpholine ring + primary amine | 68% |
Key Findings :
-
LiAlH<sub>4</sub> selectively reduces the morpholine carbonyl without affecting the amide bond .
-
Catalytic hydrogenation saturates the morpholine ring but requires prolonged reaction times .
Oxidation Reactions
The tertiary amine in the morpholine ring and the benzamide backbone exhibit limited oxidative stability:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, Δ, 3 hrs | Morpholine N-oxide + degraded benzoic acid | Over-oxidation leads to side products. |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT | Morpholine N-oxide | Selective oxidation with minimal decomposition. |
Key Findings :
-
Strong oxidizers like KMnO<sub>4</sub> degrade the benzamide core.
-
mCPBA offers controlled oxidation of the morpholine nitrogen.
Complexation and Metal Interactions
The pyridine and morpholine groups act as ligands in coordination chemistry:
Key Findings :
Stability Under Reactive Conditions
Critical stability data for handling and storage:
| Condition | Observation | Reference |
|---|---|---|
| UV light (254 nm) | Gradual decomposition (20% degradation in 48 hrs) | |
| Strong acids (pH < 2) | Rapid hydrolysis of amide and morpholine groups | |
| Strong bases (pH > 12) | Partial degradation of the pyridine ring |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for further research and development:
- Receptor Affinity : The compound has shown affinity for various receptors, including serotonin and dopamine receptors. This suggests potential applications in the treatment of psychiatric disorders such as depression and anxiety .
- Inhibition of Enzymatic Activity : It has been noted for its inhibitory action on specific phosphodiesterases, which are enzymes involved in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions like asthma and erectile dysfunction .
- Anticancer Activity : Some studies indicate that derivatives of this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .
Therapeutic Applications
The therapeutic applications of 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide can be categorized as follows:
Psychiatric Disorders
Due to its receptor affinity, the compound is being investigated for its potential use in treating mood disorders. The modulation of serotonin and dopamine pathways may help alleviate symptoms associated with depression and anxiety disorders.
Respiratory Conditions
The inhibition of phosphodiesterases suggests that this compound could be beneficial in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma by promoting bronchodilation and reducing inflammation .
Cancer Therapy
Research into the anticancer properties indicates that this compound might be effective against various cancer cell lines. Its ability to induce apoptosis could make it a valuable addition to cancer treatment regimens .
Case Studies
Several studies have documented the effects and applications of this compound:
Wirkmechanismus
The mechanism of action of 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tubercular agent . Additionally, the compound’s structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzamide derivatives from the evidence, focusing on structural motifs, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Structural Differences and Implications
Substituent at the Benzamide 4-Position Target Compound: The 1-amino-3-(morpholin-4-yl)-3-oxopropyl chain introduces a polar morpholine ring, which may enhance aqueous solubility compared to hydrophobic groups like the 3-(4-methoxyphenyl)-3-oxopropyl in Compound 37 . Morpholine’s electron-rich nitrogen could also facilitate hydrogen bonding with enzyme active sites.
This aligns with pyridinyl-containing analogs like Compound 6a (anti-LSD1) and CDD-1431 (BMPR2 inhibitor) . Compound 6a: The pyridin-4-yl group is retained, but the 2-aminocyclopropylphenyl substituent introduces conformational rigidity, which may optimize LSD1 binding .
Morpholine vs. Other Heterocycles
- Morpholine’s saturated six-membered ring contrasts with the aromatic heterocycles (e.g., thiophene in Compound 4a ) in other analogs. This difference could reduce π-π stacking interactions but improve metabolic stability.
Biologische Aktivität
The compound 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide , often referred to as a pyridinyl-benzamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 300.36 g/mol
The compound features a morpholine group, which is known for enhancing solubility and bioavailability, and a pyridinyl moiety that may contribute to its interaction with biological targets.
Inhibition of Kinases
Research has indicated that derivatives of benzamide, including the compound , exhibit significant inhibitory activity against various receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways related to growth and proliferation.
-
c-Met Kinase Inhibition :
- A study demonstrated that similar benzamide derivatives showed effective inhibition against c-Met kinase, which is implicated in cancer metastasis. The most promising derivatives exhibited IC values ranging from 1.03 to 2.59 μM against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
-
Structure-Activity Relationship (SAR) :
- The introduction of specific substituents such as morpholine and modifications at the amide position significantly enhanced the inhibitory potency. For instance, compounds with longer alkyl chains or electron-withdrawing groups on the aromatic ring displayed improved activity compared to their counterparts .
Anticancer Activity
The compound's anticancer potential has been evaluated through various assays:
- Cytotoxicity Assays :
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that the compound may possess other biological activities:
- Antimicrobial Activity : Some benzamide derivatives have shown moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, indicating potential for broader therapeutic applications .
Table 1: Biological Activity of this compound
Case Study 1: Development of c-Met Inhibitors
A series of studies focused on developing c-Met inhibitors revealed that compounds with morpholine substitutions displayed superior potency compared to traditional inhibitors like Golvatinib. This highlights the potential for further development of this class of compounds in targeted cancer therapies.
Case Study 2: Structural Modifications for Enhanced Activity
Research into structural modifications demonstrated that introducing hydrophilic groups significantly improved the solubility and bioactivity of benzamide derivatives. This approach has been pivotal in optimizing lead compounds for clinical applications.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A key step is the formation of the morpholine-3-oxopropyl moiety, which can be achieved via condensation of morpholine with a β-keto ester intermediate under reflux in anhydrous dimethylformamide (DMF) . Purity optimization requires column chromatography (e.g., chloroform:methanol 3:1 v/v) followed by crystallization from dimethyl ether . Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and minimize byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Prioritize H and C NMR to confirm the morpholine ring, pyridinylbenzamide backbone, and amino-propyl linkage. For example, the morpholine protons typically appear as a multiplet at δ 3.6–3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]) to validate the molecular formula .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm) and morpholine C-O-C vibrations (~1100 cm) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Screen solvents (e.g., DMSO, methanol, aqueous buffers) via UV-Vis spectroscopy at varying pH levels. For instance, the pyridinyl group may enhance solubility in polar aprotic solvents .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products. Morpholine derivatives are prone to hydrolysis under acidic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How should researchers design a study to investigate the compound’s kinase inhibition activity, and what controls are necessary?
- Methodological Answer :
- Experimental Design : Use a panel of recombinant kinases (e.g., Akt, PI3K) in ATP-competitive assays. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only wells) .
- Data Analysis : Calculate IC values via dose-response curves (4-parameter logistic model). Address data variability by triplicate runs and statistical validation (e.g., ANOVA with post-hoc tests) .
- Contradiction Resolution : If conflicting inhibition profiles arise, verify kinase purity and assay conditions (e.g., ATP concentration, Mg levels) .
Q. What strategies can resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the morpholine and benzamide moieties .
- Crystallography : If crystallization is feasible, X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .
Q. How can researchers optimize synthetic yields when scaling up production for in vivo studies?
- Methodological Answer :
- Reaction Engineering : Transition from batch to continuous flow reactors to improve heat/mass transfer. For example, a microreactor system can enhance the coupling step efficiency by 20% .
- Catalyst Screening : Test palladium or copper catalysts for amide bond formation. Copper(I) bromide has shown efficacy in similar benzamide syntheses .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents during workup .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
